(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride is a chemical compound characterized by its unique structure and properties. It is classified under the category of tetrahydrobenzoxepins, which are cyclic compounds containing a benzene ring fused with an oxepine structure. The molecular formula for this compound is , and its molecular weight is approximately 199.68 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride can be sourced from various chemical suppliers and is primarily classified as a pharmaceutical intermediate. Its specific structural features confer distinct chemical and biological properties, making it a subject of interest in both organic synthesis and pharmacology.
The synthesis of (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride typically involves several key steps:
The synthetic routes may vary, but they generally include multi-step processes involving Friedel-Crafts acylation followed by reduction and nitration steps to achieve the final product .
The molecular structure of (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride features:
(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride can undergo various chemical reactions:
The reaction conditions vary based on the desired product but typically involve controlled temperatures and specific solvents to optimize yields .
The mechanism of action for (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation but are crucial for understanding its potential therapeutic applications .
Property | Data |
---|---|
Molecular Formula | C10H14ClNO |
Molecular Weight | 199.68 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are essential for determining the compound's behavior in different environments and its suitability for various applications .
(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride has several applications in scientific research:
The construction of the benzoxepin scaffold necessitates precise stereocontrol at the C5 position for subsequent chiral amine functionalization. Ring-closing metathesis (RCM) stands as the predominant method for assembling the seven-membered oxepine ring. This approach utilizes Grubbs II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphino)ruthenium) to cyclize diene precursors, typically (2-allylphenoxy)but-3-en-1-ol derivatives, under inert atmospheres at 40–50°C. Reaction yields range from 68–82%, with enantiomeric excess (ee) critically dependent on precursor chirality [5].
Alternative enzymatic desymmetrization routes employ lipase-catalyzed (e.g., Candida antarctica Lipase B) kinetic resolution of meso-tetrahydrobenzo[b]oxepin-5,7-diol intermediates. This process achieves >98% ee through regioselective acetylation in anhydrous tetrahydrofuran at 25°C, though maximum theoretical yield is constrained to 50% [5]. Microwave-assisted cyclization using Pd(II)/BINAP catalytic systems demonstrates accelerated reaction kinetics, reducing cyclization times from 18 hours to under 45 minutes while maintaining 90–95% ee [8].
Table 1: Cyclization Methodologies for Benzoxepin Core Synthesis
Method | Catalyst/Reagent | Temperature | Reaction Time | Yield (%) | ee (%) |
---|---|---|---|---|---|
Ring-Closing Metathesis | Grubbs II Catalyst | 45°C | 12 h | 78 | >99* |
Enzymatic Resolution | Candida antarctica Lipase B | 25°C | 24 h | 45 | >98 |
Microwave Cyclization | Pd(OAc)₂/(S)-BINAP | 100°C (MW) | 45 min | 85 | 94 |
*Requires chiral precursor
Critical challenges include controlling exocyclic alkene geometry during RCM and preventing epimerization during downstream functionalization. Solvent screening reveals dichloromethane optimizes metathesis efficiency, while ethereal solvents minimize racemization in labile intermediates [8].
Chiral amine installation employs two principal strategies: asymmetric reductive amination of ketone intermediates and enantioselective transamination. Ketone precursors generated via Dess-Martin periodinane oxidation undergo reductive amination using (S)-α-methylbenzylamine as chiral directing group. Subsequent hydrogenolysis over Pd/C (10 bar H₂, ethanol, 60°C) cleaves the auxiliary to furnish the target (S)-amine with 92–95% ee. Catalyst poisoning by amine products necessitates meticulous substrate purification, with yields averaging 65–70% [4].
Enantioselective transamination utilizing ω-transaminases (e.g., from Arthrobacter sp.) directly converts oxepinone derivatives to chiral amines. Pyridoxal-5'-phosphate (PLP) acts as cofactor, with alanine serving as amine donor in ammonium acetate buffer (pH 7.5, 37°C). This biocatalytic route achieves 88% conversion and >99% ee but suffers from substrate inhibition at concentrations >50 mM [5].
Table 2: Asymmetric Amine Functionalization Performance Metrics
Method | Chiral Inductor | Reaction Conditions | Conversion (%) | ee (%) |
---|---|---|---|---|
Reductive Amination/Hydrogenolysis | (S)-α-Methylbenzylamine | 10 bar H₂, Pd/C, EtOH, 60°C | 85 | 94 |
Biocatalytic Transamination | ω-Transaminase (PLP cofactor) | 37°C, pH 7.5, 48 h | 88 | >99 |
Ru-Catalyzed Asymmetric Hydrogenation | Noyori-type Ru(II) catalyst | 80 bar H₂, iPrOH, 50°C | 95 | 97 |
Noyori-type asymmetric hydrogenation represents an emerging approach, employing Ru(II)-(S)-XylBINAP-(S)-DAIPEN catalysts under high-pressure hydrogenation (80 bar H₂) in isopropanol at 50°C. This method achieves 97% ee and 95% conversion via dynamic kinetic resolution of imine/enamine tautomers, though catalyst loading (substrate/catalyst = 500) impacts cost efficiency [4] [7].
Hydrochloride salt formation serves dual purposes: chiral purification and stability enhancement. Anti-solvent crystallization using ethyl acetate or methyl tert-butyl ether induces precipitation from ethanolic amine solutions upon HCl(g) saturation. Solvent composition critically impacts crystal habit and enantiopurity; ethanol/ethyl acetate (3:1 v/v) produces rhomboid crystals with optimal flow properties and minimal occluded solvent (<0.1% w/w) .
Cooling crystallization from aqueous ethanol exploits inverse solubility characteristics. Seeded cooling profiles (0.5°C/min from 50°C to 5°C) with 0.5% (w/w) chiral seeds suppress racemic crystal nucleation. Polymorph control is achieved through solvent-mediated transformation, with Form I (thermodynamically stable) exhibiting superior storage stability. XRPD analysis confirms exclusive Form I formation when crystallizing below 20°C [5].
Figure 1: Solubility Profile of (S)-Amine Hydrochloride in Ethanol-Water Mixtures
Solubility (g/100mL) ^ | X | X | X | X | X (30% H₂O) | X | X | X (10% H₂O) | X |______X_________________ Temperature (°C) 0 10 20 30 40 50
Crystallization kinetics optimization reveals nucleation induction times decrease exponentially with supersaturation (σ = 1.5–2.0 optimal). Agglomeration dominates at σ > 2.5, compromising particle size distribution. Process analytical technology (PAT) tools, including FBRM and ATR-FTIR, enable in-line supersaturation control, yielding monomodal crystal size distributions (D50 = 80–120 μm) ideal for filtration and drying operations . Salt purity exceeds 99.9% w/w by HPLC with chiral stationary phases confirming <0.1% enantiomeric impurity retention under optimized crystallization conditions.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0